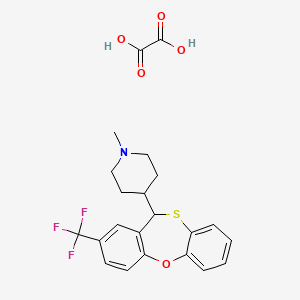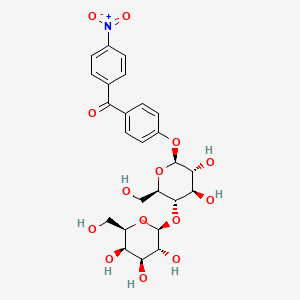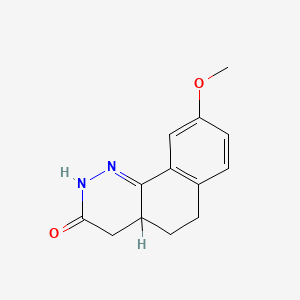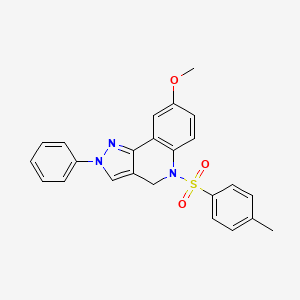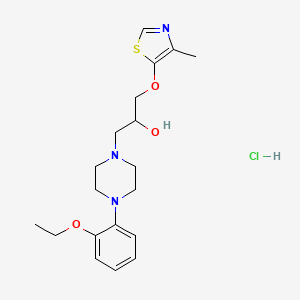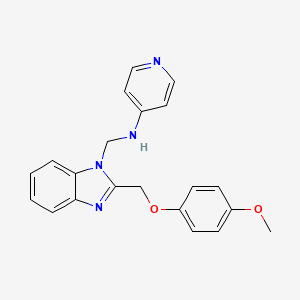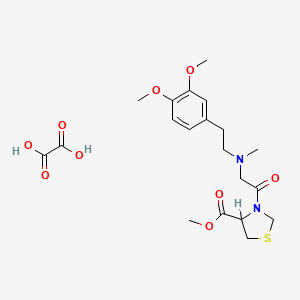
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxycarbonyl group, and an N-methylhomoveratrylamino moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate typically involves multiple steps, starting with the preparation of N-methylhomoveratrylamine. This intermediate can be synthesized by reacting 3,4-dimethoxyphenethylamine with methyl iodide in the presence of a base . The next step involves the acetylation of N-methylhomoveratrylamine to form N-methylhomoveratrylaminoacetyl chloride. This intermediate is then reacted with 4-methoxycarbonylthiazolidine in the presence of a base to yield the final product, 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxycarbonyl group.
科学研究应用
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine: Shares the N-methylhomoveratrylamine moiety but lacks the thiazolidine ring and methoxycarbonyl group.
N-Methylhomoveratrylamine hydrochloride: Similar structure but in the hydrochloride salt form.
Uniqueness
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
155346-62-6 |
|---|---|
分子式 |
C20H28N2O9S |
分子量 |
472.5 g/mol |
IUPAC 名称 |
methyl 3-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C18H26N2O5S.C2H2O4/c1-19(8-7-13-5-6-15(23-2)16(9-13)24-3)10-17(21)20-12-26-11-14(20)18(22)25-4;3-1(4)2(5)6/h5-6,9,14H,7-8,10-12H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
GAOKHQMMNHRSOI-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)N2CSCC2C(=O)OC.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


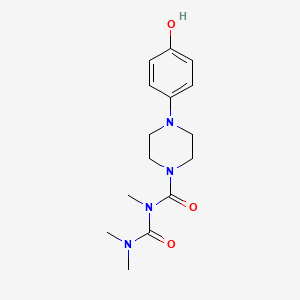
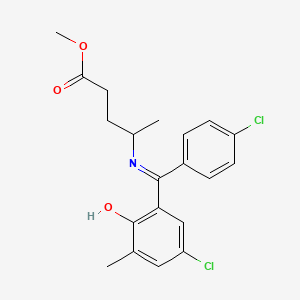
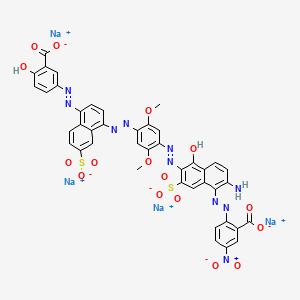

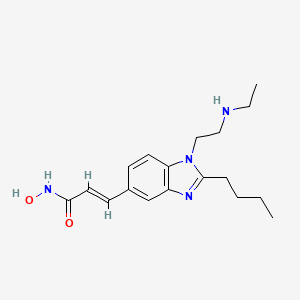

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
